5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride
Description
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted at the 5-position with an ethyl group bearing a branched 2-methylpropanamido (isobutyramido) moiety. The sulfonyl chloride group (-SO₂Cl) at the 2-position of the thiophene ring confers high reactivity, making the compound a valuable intermediate for synthesizing sulfonamides, which are critical in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H14ClNO3S2 |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-[1-(2-methylpropanoylamino)ethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S2/c1-6(2)10(13)12-7(3)8-4-5-9(16-8)17(11,14)15/h4-7H,1-3H3,(H,12,13) |
InChI Key |
KXJYCPFXJIVHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Amide Group: The starting material, 2-methylpropanoyl chloride, reacts with ethylamine to form 2-methylpropanamide.
Introduction of the Thiophene Ring: The amide is then reacted with 2-bromoethyl thiophene-2-sulfonate under basic conditions to form the desired thiophene derivative.
Sulfonyl Chloride Formation: The final step involves the chlorination of the sulfonate group using thionyl chloride (SOCl2) to yield 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Scientific Research Applications
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack . The thiophene ring also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Differences
The key differentiating factor among thiophene sulfonyl chlorides lies in their substituents, which influence reactivity, solubility, and application. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Comparative Analysis of Thiophene Sulfonyl Chloride Derivatives
Research Findings and Implications
- Synthetic Utility : The target’s ethyl-linked isobutyramido group balances reactivity and stability, enabling efficient sulfonamide formation under mild conditions.
- Drug Design: Branched substituents (target) may reduce metabolic degradation compared to linear analogs (e.g., butyrylaminoethyl derivative) .
- Material Science : Thiazole and pyrazole derivatives’ electronic properties make them candidates for conductive polymers or sensors .
Biological Activity
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonyl chloride group and an amido side chain. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of several thiophene derivatives, including 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride, against various bacterial strains:
| Compound | Target Bacteria | MIC (µM/ml) | Reference |
|---|---|---|---|
| S1 | Staphylococcus aureus | 0.81 | |
| S1 | Escherichia coli | 0.81 | |
| S4 | Candida albicans | 0.91 |
The compound S1 exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, while showing limited antifungal efficacy.
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored extensively. The compound was tested for cytotoxic effects on various cancer cell lines using the sulforhodamine B assay:
These results indicate that 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride has significant anti-proliferative effects, particularly against HepG-2 and MCF-7 cell lines.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it has been suggested that the sulfonyl chloride moiety may play a role in the reactivity towards nucleophiles in cancer cells, leading to apoptosis or cell cycle arrest.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the antioxidant activity of thiophene derivatives has also been assessed. Compounds similar to 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride showed promising results in DPPH radical scavenging assays:
These findings suggest that these compounds could potentially mitigate oxidative stress in biological systems.
Case Studies
Several case studies have documented the efficacy of thiophene derivatives in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection was treated with a thiophene derivative showing an MIC of 0.81 µM/ml against Staphylococcus aureus, resulting in significant improvement.
- Case Study 2 : In vitro testing on lung cancer cells demonstrated that treatment with the compound led to a decrease in cell viability by over 70%, indicating strong potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
